Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-6-methylbenzoic acid, a versatile building block in organic synthesis. We will delve into its synthesis, key physicochemical properties, and its strategic application in the construction of complex molecular architectures relevant to the pharmaceutical, agrochemical, and materials science sectors. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into its reactivity and utility.
Introduction: The Unique Reactivity of a Sterically Hindered Building Block
2-Bromo-6-methylbenzoic acid is a unique aromatic carboxylic acid characterized by a sterically demanding ortho-substitution pattern. The presence of a bromine atom and a methyl group flanking the carboxylic acid functionality imparts distinct reactivity and selectivity in a variety of chemical transformations. This steric hindrance, often perceived as a challenge, can be strategically exploited to control regioselectivity and promote specific reaction pathways, making it a valuable tool for the discerning synthetic chemist.
Its primary utility lies in its capacity to serve as a scaffold for the introduction of diverse functionalities through modern cross-coupling methodologies. The bromine atom acts as a versatile handle for palladium-catalyzed reactions, while the carboxylic acid and methyl groups offer further points for derivatization, enabling the rapid assembly of complex molecular frameworks. This guide will explore the nuances of harnessing the reactivity of this important synthetic intermediate.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of 2-Bromo-6-methylbenzoic acid is paramount for its effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 90259-31-7 | [1][2] |
| Molecular Formula | C₈H₇BrO₂ | [1][2] |
| Molecular Weight | 215.04 g/mol | [1][2] |
| Appearance | White to light yellow solid/powder | [3] |
| Melting Point | 108-112 °C | [1] |
| Solubility | Soluble in methanol | [3] |
Handling and Storage: 2-Bromo-6-methylbenzoic acid should be stored in a cool, dry place away from heat and ignition sources. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthesis of 2-Bromo-6-methylbenzoic Acid
The most common synthetic route to 2-Bromo-6-methylbenzoic acid involves the Sandmeyer reaction of 2-amino-6-methylbenzoic acid. This classical transformation provides a reliable method for the introduction of the bromine atom at the ortho position.
Representative Synthetic Protocol: Sandmeyer Reaction
-
Diazotization: 2-Amino-6-methylbenzoic acid is dissolved in an aqueous solution of a strong acid, typically hydrobromic acid and sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt. The temperature must be strictly controlled during this step to prevent the premature decomposition of the diazonium intermediate.
-
Bromination: The cold diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The copper(I) bromide catalyzes the decomposition of the diazonium salt and the subsequent introduction of the bromine atom onto the aromatic ring, releasing nitrogen gas.
-
Workup and Purification: The reaction mixture is typically warmed to room temperature or slightly heated to ensure complete reaction. The crude product is then isolated by filtration or extraction, followed by purification via recrystallization to afford pure 2-Bromo-6-methylbenzoic acid.
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Caption: General workflow for the synthesis of 2-Bromo-6-methylbenzoic acid via the Sandmeyer reaction.
Key Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of 2-Bromo-6-methylbenzoic acid serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Synthesis
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[4] The reaction of 2-Bromo-6-methylbenzoic acid with various arylboronic acids provides access to a wide range of 2-aryl-6-methylbenzoic acids.
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5] The steric hindrance imposed by the ortho-methyl group in 2-Bromo-6-methylbenzoic acid can influence the rate of oxidative addition and may necessitate the use of bulky, electron-rich phosphine ligands to facilitate the reaction.
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol is based on established methodologies for the Suzuki-Miyaura coupling of sterically hindered aryl bromides.[6][7]
Materials:
-
2-Bromo-6-methylbenzoic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-6-methylbenzoic acid, phenylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask.
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Molecules
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and a wide variety of amines.[7][8] This reaction is particularly valuable in medicinal chemistry for the synthesis of aryl amines, which are common structural motifs in drug candidates.
Mechanistic Insights: The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The choice of ligand is critical for successful amination, especially with sterically hindered substrates like 2-Bromo-6-methylbenzoic acid. Bulky, electron-rich biaryl phosphine ligands, such as XPhos or RuPhos, are often employed to promote both the oxidative addition and the challenging reductive elimination steps.[4]
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Caption: General workflow for the Buchwald-Hartwig amination of 2-Bromo-6-methylbenzoic acid.
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[4][9]
Materials:
-
2-Bromo-6-methylbenzoic acid (1.0 equiv)
-
Primary amine (e.g., aniline or a primary alkylamine, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4.4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 2-Bromo-6-methylbenzoic acid, the primary amine, and sodium tert-butoxide.
-
In a separate vial, weigh the Pd₂(dba)₃ and XPhos and add them to the reaction tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Intramolecular Cyclization Strategies
The strategic placement of functional groups on the 2-Bromo-6-methylbenzoic acid scaffold allows for its use in intramolecular cyclization reactions to construct polycyclic systems. For instance, conversion of the carboxylic acid to an acyl chloride, followed by reaction with a nucleophile, can set the stage for a subsequent intramolecular cyclization.
Intramolecular Friedel-Crafts Acylation
A classic example is the intramolecular Friedel-Crafts acylation. By first coupling a suitable aromatic moiety to the 2-position via a Suzuki-Miyaura reaction and then converting the carboxylic acid to an acyl chloride, an intramolecular Friedel-Crafts reaction can be employed to generate fused ring systems like dibenzopyranones.
Causality in Experimental Design: The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and reaction conditions (solvent, temperature) is crucial for the success of the intramolecular Friedel-Crafts acylation. The reactivity of the aromatic nucleophile and the length of the tether connecting it to the acyl chloride will determine the feasibility and regioselectivity of the cyclization.
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Caption: Conceptual workflow for intramolecular Friedel-Crafts acylation.
Applications in Agrochemical and Materials Synthesis
While the primary focus of research on 2-Bromo-6-methylbenzoic acid has been in the pharmaceutical sector, its utility extends to the synthesis of agrochemicals and functional materials.
Agrochemicals: Substituted benzoic acids are known precursors to a variety of agrochemicals, including fungicides and herbicides.[10][11] The unique substitution pattern of 2-Bromo-6-methylbenzoic acid can be leveraged to create novel active ingredients with specific biological activities and metabolic profiles.
Materials Science: Brominated and carboxylated aromatic compounds are valuable monomers in the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs).[12][13] The reactivity of the bromine and carboxylic acid functionalities allows for their incorporation into polymer backbones through nucleophilic aromatic substitution and esterification or amidation reactions, respectively, leading to materials with enhanced thermal stability and mechanical properties.
Conclusion: A Versatile and Strategic Building Block
2-Bromo-6-methylbenzoic acid has emerged as a powerful and versatile building block in modern organic synthesis. Its sterically hindered nature, once seen as a potential obstacle, is now recognized as a key feature that can be exploited to achieve high levels of selectivity in a range of chemical transformations. From the construction of complex biaryl systems via Suzuki-Miyaura coupling to the synthesis of novel aryl amines through Buchwald-Hartwig amination and the formation of intricate polycyclic frameworks via intramolecular cyclizations, this compound offers a wealth of synthetic possibilities. Its demonstrated and potential applications in the development of pharmaceuticals, agrochemicals, and advanced materials underscore its importance to the research and development community. A thorough understanding of its reactivity, coupled with the strategic selection of reaction conditions, will continue to unlock new and innovative applications for this valuable synthetic intermediate.
References
-
Taylor & Francis Online. (n.d.). Synthesis of Some New Halogenated N-Thiazolyl Substituted 2-Mercapto Benzoic Acid Amides and Their Use as Possible Fungicides. Retrieved from [Link]
-
MDPI. (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Molecules. Retrieved from [Link]
-
PubMed. (2016). Design, Synthesis and Fungicidal Activity of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Oxford Academic. (n.d.). Synthesis of Some New Halogenated N-Thiazolyl Substituted 2-Mercapto Benzoic Acid Amides and Their Use as Possible Fungicides. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed Central. (2018). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Letters in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). Poly(aryl ether ketone)s with carboxylic acid groups: Synthesis, sulfonation and crosslinking. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-TOLUIC ACID. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and properties of poly(aryl ether ketone)S contaimng multi-carbonyl in the main chain. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
J&K Scientific. (n.d.). 2-Bromo-6-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing derivatives of biphenyl-2-carboxylic acid.
-
ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing derivatives of biphenyl-2-carboxylic acid.
-
Journal of Medicinal and Medical Chemistry. (2025). Journal Home. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
RSC Publishing. (n.d.). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Retrieved from [Link]
-
PubMed. (2025). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Retrieved from [Link]
-
PubMed Central. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Retrieved from [Link]
-
PubMed Central. (2025). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
ResearchGate. (2019). 2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate as an efficient platform for intramolecular benzyne–diene [4 + 2] cycloaddition. Retrieved from [Link]
-
PubMed. (2016). Design, Synthesis and Fungicidal Activity of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed Central. (2024). Visible-Light-Induced Intramolecular Radical Cyclization for the Synthesis of Benzimidazo-isoquinolineones and Pyrrolidones. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Retrieved from [Link]
-
ResearchGate. (2024). Visible-Light-Induced Intramolecular Radical Cyclization for the Synthesis of Benzimidazo-isoquinolineones and Pyrrolidones. Retrieved from [Link]
-
RSC Publishing. (2021). Bromoform-assisted aqueous free radical polymerisation: a simple, inexpensive route for the preparation of block copolymers. Polymer Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. Retrieved from [Link]
-
eScholarship.org. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Chemical Biology. Retrieved from [Link]
-
National Institutes of Health. (2025). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. RSC Advances. Retrieved from [Link]
-
RSC Publishing. (n.d.). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Retrieved from [Link]
-
MDPI. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Polymers. Retrieved from [Link]
Sources